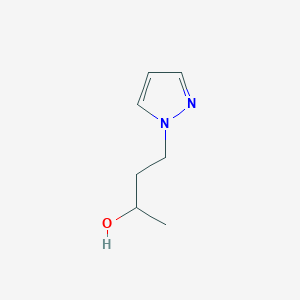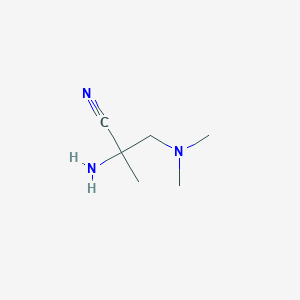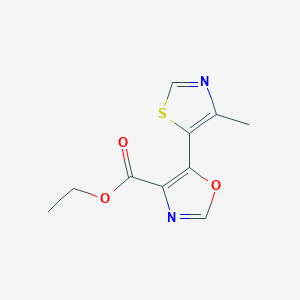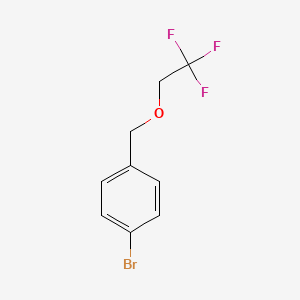
(3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid
Vue d'ensemble
Description
“(3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid” is a type of boronic acid, which are highly valuable building blocks in organic synthesis . Boronic acids are known for their stability and are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Chemical Reactions Analysis
Boronic acids are known to undergo a variety of chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura (SM) cross-coupling reaction is a pivotal method in organic chemistry for forming carbon-carbon bonds. 3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid is utilized as an organoboron reagent in this process. The reaction conditions are mild and tolerant of various functional groups, making it an ideal choice for complex organic syntheses .
Sensing Applications
Boronic acids, including 3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid , have been employed in the development of sensors. These compounds interact with diols and Lewis bases such as fluoride or cyanide ions, leading to their use in detecting various substances. The interaction with diols is particularly useful for sensing sugars and other biological molecules .
Biological Labelling and Protein Manipulation
Due to the ability of boronic acids to form stable complexes with diols, they are used in biological labelling and protein manipulation. This includes the modification of proteins and the development of probes for imaging applications within biological systems .
Development of Therapeutics
Boronic acids are explored for their potential in therapeutic applications. Their unique interactions with biological molecules enable them to be used in drug design, particularly in the targeting and treatment of diseases that involve glycoproteins or other diol-containing biomolecules .
Separation Technologies
In analytical chemistry, 3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid can be used in separation technologies. Its affinity for diols allows for the selective binding and separation of compounds, which is beneficial in purifying complex mixtures or in chromatographic techniques .
Material Science and Polymer Chemistry
The compound’s boronic acid group is reactive towards various organic substrates, making it a valuable building block in material science. It can be incorporated into polymers for applications such as controlled release systems, which are particularly relevant in the development of insulin delivery systems .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound of interest) with organic halides .
Mode of Action
The mode of action of (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid involves its interaction with a palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . The reaction begins with the oxidative addition of the organic halide to the palladium catalyst, forming a new palladium-carbon bond . Following this, transmetalation occurs, where the organoboron compound (our compound of interest) transfers the organic group from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid participates, is a key biochemical pathway in the synthesis of various organic compounds . This reaction allows the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The products of this reaction can be used in various downstream applications, including the synthesis of pharmaceuticals, agrochemicals, and materials science .
Pharmacokinetics
As an organoboron compound, it is expected to have good stability and reactivity, which are important factors affecting its bioavailability .
Result of Action
The result of the action of (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .
Propriétés
IUPAC Name |
[4-fluoro-3-(phenylmethoxycarbonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO4/c16-12-7-6-11(15(19)20)8-13(12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYWKFFZZURZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)NC(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716588 | |
| Record name | (3-{[(Benzyloxy)carbonyl]amino}-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid | |
CAS RN |
874219-58-6 | |
| Record name | (3-{[(Benzyloxy)carbonyl]amino}-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B1526839.png)









![3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol](/img/structure/B1526857.png)


